molecular formula C7H12N2O B2909565 8-Amino-6-azaspiro[3.4]octan-5-one CAS No. 1546502-59-3

8-Amino-6-azaspiro[3.4]octan-5-one

Cat. No.: B2909565
CAS No.: 1546502-59-3
M. Wt: 140.186
InChI Key: DBJORCIZFLDOKK-UHFFFAOYSA-N
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Description

8-Amino-6-azaspiro[3.4]octan-5-one is a heterocyclic compound with the molecular formula C₇H₁₂N₂O and a molecular weight of 140.18 g/mol This compound features a unique spirocyclic structure, which is characterized by a bicyclic system where two rings share a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Amino-6-azaspiro[3.4]octan-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a ketone precursor, followed by cyclization to form the spirocyclic structure. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 8-Amino-6-azaspiro[3.4]octan-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include nitroso or nitro derivatives, alcohol derivatives, and various substituted spirocyclic compounds .

Scientific Research Applications

8-Amino-6-azaspiro[3.4]octan-5-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 8-Amino-6-azaspiro[3.4]octan-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with target molecules, while the spirocyclic structure provides a rigid framework that can enhance binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Uniqueness: 8-Amino-6-azaspiro[3.4]octan-5-one is unique due to the presence of both an amino group and a ketone group within the spirocyclic framework.

Properties

IUPAC Name

8-amino-6-azaspiro[3.4]octan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c8-5-4-9-6(10)7(5)2-1-3-7/h5H,1-4,8H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJORCIZFLDOKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(CNC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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